molecular formula C22H24FN5OS2 B2537509 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 1105222-00-1

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2537509
CAS No.: 1105222-00-1
M. Wt: 457.59
InChI Key: MWIKFZANLJXCGV-UHFFFAOYSA-N
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Description

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenylpiperazinyl group at the 5-position and a phenethylthio-acetamide moiety at the 2-position.

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5OS2/c23-18-6-8-19(9-7-18)27-12-14-28(15-13-27)21-25-26-22(31-21)30-16-20(29)24-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIKFZANLJXCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their activity.

Biological Activity

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
  • Molecular Formula : C19H22FN5OS
  • Molecular Weight : 393.47 g/mol

This compound features a piperazine ring, a thiadiazole moiety, and a phenethylacetamide group, which are significant for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Thiadiazole derivatives have been shown to exhibit:

  • Antitumor Activity : Thiadiazole rings can inhibit RNA and DNA synthesis without affecting protein synthesis, making them potential anticancer agents by targeting uncontrolled cell division .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumorigenesis, such as phosphodiesterase and carbonic anhydrase .
  • Receptor Modulation : It may interact with adenosine A3 receptors, which are implicated in cancer progression .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity Type Cell Line/Model IC50 Value (μM) Notes
AnticancerHepG2 (liver cancer)4.37 ± 0.7Promising activity against liver cancer .
AnticancerA549 (lung cancer)8.03 ± 0.5Significant cytotoxicity observed .
AnalgesicAcetic acid writhing testNot specifiedExhibited good antalgic action .
Anti-inflammatoryCarrageenan-induced edemaNot specifiedShowed fair anti-inflammatory activity .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to the target compound:

  • Study on 1,3,4-Thiadiazole Derivatives :
    • Researchers synthesized various thiadiazole derivatives and tested their anticancer properties. Compounds with similar structures demonstrated IC50 values ranging from 0.74 to 10 μg/mL against multiple cancer cell lines including HCT116 and MCF7 .
  • Mechanistic Insights from Western Blotting :
    • A study indicated that certain thiadiazole derivatives induced apoptosis in cancer cells through caspase activation pathways. The compounds were found to effectively disrupt cell cycle progression and promote DNA fragmentation in tumor cells .
  • In Vivo Studies :
    • In vivo testing on animal models showed that compounds similar to the target compound exhibited significant tumor reduction without notable toxicity to normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

The biological activities of thiadiazole derivatives are well-documented, showcasing a range of effects including:

Antimicrobial Activity

Research indicates that compounds similar to 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide exhibit significant antimicrobial properties. For example:

Bacterial StrainActivity
Escherichia coliModerate antibacterial activity
Staphylococcus aureusStrong antibacterial activity
Xanthomonas oryzaeNoteworthy antibacterial effects

In vitro studies have demonstrated that derivatives containing the thiadiazole structure can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is particularly promising. Similar compounds have been tested against various cancer cell lines with notable results:

Cell LineIC50 (µg/mL)
MCF-7 (breast cancer)6.80 - 51.56
HeLa (cervical cancer)8.35 - 25.21

These results suggest that the compound may inhibit cancer cell proliferation effectively, with activities comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

Case Studies

Several studies have explored the applications of thiadiazole derivatives in medical research:

  • Cytotoxicity Studies : A study published in Molecules examined various thiadiazole derivatives for their cytotoxic effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation in several tested compounds .
  • Antimicrobial Efficacy : Research highlighted in ChemSrc evaluated the antimicrobial properties of related compounds against a range of bacterial strains, confirming their potential as effective antimicrobial agents .
  • Pharmacological Profiles : Investigations into the pharmacological profiles of these compounds have revealed their ability to modulate various biological pathways, suggesting a broad spectrum of therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Implications

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring, piperazine/piperidine variations, and side-chain modifications. Key comparisons include:

2.1.1. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
  • Structural Difference : Ethyl group at the 5-position of thiadiazole vs. phenethylthio group in the target compound.
  • Both compounds retain the 4-fluorophenylpiperazinyl group, suggesting shared affinity for serotonin or dopamine receptors .
2.1.2. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Structural Difference : Partially saturated (4,5-dihydro) thiadiazole ring and 4-fluorophenyl substitution at the 5-position.
  • Lack of a piperazine moiety may limit CNS activity compared to the target compound .
2.1.3. N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
  • Structural Difference : Piperidine (vs. piperazine) and benzamide (vs. phenethylacetamide) side chains.
  • Benzamide derivatives in this series exhibit acetylcholinesterase inhibitory activity, suggesting the target compound may share similar enzymatic targets if tested .

Key Comparative Data Table

Compound Name Core Structure Substituents Hypothesized Activity Solubility (Relative) References
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide (Target Compound) 1,3,4-Thiadiazole 5-(4-Fluorophenylpiperazinyl), 2-(phenethylthio)acetamide CNS modulation (e.g., 5-HT/D2) Moderate
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 1,3,4-Thiadiazole 5-Ethyl, 2-(4-fluorophenylpiperazinyl)acetamide CNS modulation High
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4,5-Dihydrothiadiazole 4-Acetyl, 5-(4-fluorophenyl) Metabolic stability Low
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 1,3,4-Thiadiazole 5-(Piperidinylethylthio), 2-benzamide Acetylcholinesterase inhibition Variable

Research Findings and Trends

  • Piperazine vs. Piperidine: Piperazine-containing compounds (e.g., target compound) are more likely to interact with monoamine receptors due to their nitrogen-rich structure, whereas piperidine analogs may prioritize enzyme inhibition .
  • This contrasts with ethyl or acetylated analogs, which prioritize solubility .
  • Thiadiazole Saturation : Fully unsaturated thiadiazole rings (target compound) enhance aromatic stacking interactions, while dihydro derivatives () may improve metabolic stability .

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